Allosteric Binding Mode with Defined Structural Basis vs. Orthosteric or Undefined Inhibitors
Cbl-b-IN-16 binds to an allosteric site on Cbl-b, distinct from the active site targeted by many other inhibitors. The crystal structure of Cbl-b in complex with Cbl-b-IN-16 has been solved at 1.87 Å resolution (PDB: 8QTK), confirming the allosteric binding pose [1]. This contrasts with inhibitors like Cbl-b-IN-6, which are reported to inhibit both Cbl-b and c-Cbl with similar potency (IC50 5.8 nM and 4.4 nM, respectively) and for which no allosteric binding data is publicly available, suggesting a potential orthosteric or less characterized mechanism .
| Evidence Dimension | Binding Mode and Structural Characterization |
|---|---|
| Target Compound Data | Allosteric inhibitor; crystal structure resolved at 1.87 Å (PDB: 8QTK) |
| Comparator Or Baseline | Cbl-b-IN-6: Inhibits both Cbl-b and c-Cbl (IC50 5.8 nM and 4.4 nM); no reported crystal structure with Cbl-b |
| Quantified Difference | Defined allosteric binding site vs. undefined binding mode with dual Cbl-b/c-Cbl inhibition |
| Conditions | X-ray crystallography; biochemical TR-FRET assay |
Why This Matters
An allosteric binding mode with atomic-level structural validation enables rational optimization for selectivity and reduces the risk of off-target effects common to orthosteric inhibitors.
- [1] RCSB PDB. 8QTK: Crystal structure of CBL-b in complex with an allosteric inhibitor (compound 31). Deposited 2023-10-12, Released 2024-01-24. doi:10.2210/pdb8QTK/pdb View Source
